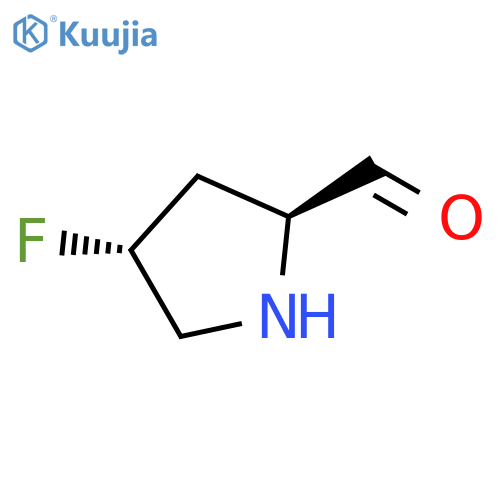

Cas no 2291145-09-8 ((2S,4R)-4-fluoropyrrolidine-2-carbaldehyde)

(2S,4R)-4-fluoropyrrolidine-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 2291145-09-8

- EN300-4032510

- (2S,4R)-4-fluoropyrrolidine-2-carbaldehyde

-

- インチ: 1S/C5H8FNO/c6-4-1-5(3-8)7-2-4/h3-5,7H,1-2H2/t4-,5+/m1/s1

- InChIKey: UIDJXZPFHWUMDW-UHNVWZDZSA-N

- ほほえんだ: F[C@H]1CN[C@H](C=O)C1

計算された属性

- せいみつぶんしりょう: 117.058992041g/mol

- どういたいしつりょう: 117.058992041g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 96.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

(2S,4R)-4-fluoropyrrolidine-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-4032510-10.0g |

(2S,4R)-4-fluoropyrrolidine-2-carbaldehyde |

2291145-09-8 | 95.0% | 10.0g |

$4236.0 | 2025-03-15 | |

| Enamine | EN300-4032510-0.25g |

(2S,4R)-4-fluoropyrrolidine-2-carbaldehyde |

2291145-09-8 | 95.0% | 0.25g |

$906.0 | 2025-03-15 | |

| Enamine | EN300-4032510-5.0g |

(2S,4R)-4-fluoropyrrolidine-2-carbaldehyde |

2291145-09-8 | 95.0% | 5.0g |

$2858.0 | 2025-03-15 | |

| Enamine | EN300-4032510-0.5g |

(2S,4R)-4-fluoropyrrolidine-2-carbaldehyde |

2291145-09-8 | 95.0% | 0.5g |

$946.0 | 2025-03-15 | |

| Enamine | EN300-4032510-0.1g |

(2S,4R)-4-fluoropyrrolidine-2-carbaldehyde |

2291145-09-8 | 95.0% | 0.1g |

$867.0 | 2025-03-15 | |

| Enamine | EN300-4032510-1.0g |

(2S,4R)-4-fluoropyrrolidine-2-carbaldehyde |

2291145-09-8 | 95.0% | 1.0g |

$986.0 | 2025-03-15 | |

| Enamine | EN300-4032510-2.5g |

(2S,4R)-4-fluoropyrrolidine-2-carbaldehyde |

2291145-09-8 | 95.0% | 2.5g |

$1931.0 | 2025-03-15 | |

| Enamine | EN300-4032510-0.05g |

(2S,4R)-4-fluoropyrrolidine-2-carbaldehyde |

2291145-09-8 | 95.0% | 0.05g |

$827.0 | 2025-03-15 |

(2S,4R)-4-fluoropyrrolidine-2-carbaldehyde 関連文献

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

(2S,4R)-4-fluoropyrrolidine-2-carbaldehydeに関する追加情報

Recent Advances in the Application of (2S,4R)-4-Fluoropyrrolidine-2-carbaldehyde (CAS: 2291145-09-8) in Chemical Biology and Drug Discovery

The compound (2S,4R)-4-fluoropyrrolidine-2-carbaldehyde (CAS: 2291145-09-8) has recently emerged as a key building block in medicinal chemistry and chemical biology due to its unique structural features and versatile reactivity. This chiral fluorinated pyrrolidine derivative has garnered significant attention for its potential applications in the design of novel therapeutics, particularly in the development of covalent inhibitors and targeted protein degraders. Recent studies have highlighted its utility as a precursor for the synthesis of bioactive molecules, where the aldehyde functionality serves as a critical handle for further derivatization.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the effectiveness of (2S,4R)-4-fluoropyrrolidine-2-carbaldehyde as a scaffold for developing selective kinase inhibitors. The fluorinated pyrrolidine ring was shown to enhance binding affinity through favorable interactions with hydrophobic pockets in the ATP-binding site of target kinases. Moreover, the aldehyde group allowed for efficient conjugation with warhead moieties, enabling the creation of covalent inhibitors with improved pharmacokinetic properties. This work underscores the compound's potential in addressing drug resistance challenges in oncology.

Another significant application was reported in Nature Chemical Biology, where (2S,4R)-4-fluoropyrrolidine-2-carbaldehyde was utilized as a key intermediate in the synthesis of PROTACs (Proteolysis Targeting Chimeras). The researchers leveraged the compound's aldehyde functionality to create novel E3 ligase ligands, which when combined with target protein binders, resulted in highly effective degraders of disease-relevant proteins. The fluorination at the 4-position was found to significantly improve the metabolic stability of the resulting PROTAC molecules, addressing a common limitation in this therapeutic modality.

Recent synthetic methodology developments have also expanded the utility of 2291145-09-8. A 2024 publication in Organic Letters described an efficient asymmetric synthesis route that improved the overall yield and enantiomeric purity of (2S,4R)-4-fluoropyrrolidine-2-carbaldehyde. This advancement is particularly important for scaling up production to meet the growing demand in pharmaceutical research and development. The new synthetic approach employs biocatalytic steps, aligning with the industry's increasing focus on green chemistry principles.

In the field of peptide mimetics, (2S,4R)-4-fluoropyrrolidine-2-carbaldehyde has shown promise as a constrained proline analog. Research published in ACS Chemical Biology demonstrated that incorporation of this building block into peptide sequences can enhance both proteolytic stability and target binding affinity. The fluorination at the 4-position was found to induce favorable conformational restrictions while maintaining the structural flexibility needed for biological activity. These findings open new possibilities for developing peptide-based therapeutics with improved drug-like properties.

Looking forward, the unique properties of (2S,4R)-4-fluoropyrrolidine-2-carbaldehyde position it as a valuable tool in chemical biology and drug discovery. Its applications span from covalent drug development to targeted protein degradation and peptide engineering. As synthetic methods continue to improve and new biological targets are identified, we anticipate seeing expanded use of this versatile building block in the development of next-generation therapeutics. Ongoing research is particularly focused on exploring its potential in central nervous system drug development, where the fluorinated pyrrolidine scaffold may offer advantages in blood-brain barrier penetration.

2291145-09-8 ((2S,4R)-4-fluoropyrrolidine-2-carbaldehyde) 関連製品

- 2098014-26-5((2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone)

- 1821791-33-6((2R)-2-(Boc-amino)dodecanoic acid)

- 2291145-09-8((2S,4R)-4-fluoropyrrolidine-2-carbaldehyde)

- 898784-69-5(1-(3-bromophenyl)-2-(3-fluorophenyl)ethanone)

- 886502-56-3(4-METHOXY-2-(TRIFLUOROMETHOXY)BENZYL BROMIDE)

- 946199-68-4(N-(3,4-difluorophenyl)-2-(2-{2-(4-fluorophenyl)-2-oxoethylsulfanyl}-1,3-thiazol-4-yl)acetamide)

- 1343967-18-9(N-[(2-chlorophenyl)methyl]oxetan-3-amine)

- 167683-63-8(3-(2,6-Difluorophenyl)propanoic acid)

- 501013-37-2(2-Butene, 2-isocyanato-, (2E)-)

- 1555424-17-3(N-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methylhydroxylamine)